molecular formula C11H12F3N B3335638 1-[2-(Trifluoromethyl)phenyl]cyclobutanamine CAS No. 1314785-94-8

1-[2-(Trifluoromethyl)phenyl]cyclobutanamine

Cat. No.: B3335638
CAS No.: 1314785-94-8
M. Wt: 215.21
InChI Key: HPJZZIPRBCMSIO-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethyl)phenyl]cyclobutanamine is a cyclobutane-based amine derivative featuring a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the ortho position (2-position).

Properties

IUPAC Name

1-[2-(trifluoromethyl)phenyl]cyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N/c12-11(13,14)9-5-2-1-4-8(9)10(15)6-3-7-10/h1-2,4-5H,3,6-7,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJZZIPRBCMSIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(Trifluoromethyl)phenyl]cyclobutanamine typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with cyclobutanamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-[2-(Trifluoromethyl)phenyl]cyclobutanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles in the presence of a base.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(Trifluoromethyl)phenyl]cyclobutanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of drug candidates.

    Industry: It is utilized in the production of specialty chemicals and materials, particularly those requiring the trifluoromethyl group for enhanced chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethyl)phenyl]cyclobutanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability, which can affect its binding affinity to various receptors and enzymes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological effects .

Comparison with Similar Compounds

Key Structural Features :

  • Cyclobutane ring : A four-membered saturated hydrocarbon ring contributing to conformational constraints.
  • Trifluoromethylphenyl group : The -CF₃ group at the 2-position of the phenyl ring enhances lipophilicity and steric bulk.
  • Primary amine : The amine group (-NH₂) provides a site for functionalization or interaction with biological targets.

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and number of trifluoromethyl groups on the phenyl ring significantly alter physicochemical and biological properties:

Compound Name Substituent Position(s) Molecular Formula Key Properties
1-[2-(Trifluoromethyl)phenyl]cyclobutanamine 2-CF₃ C₁₁H₁₂F₃N Ortho-substitution introduces steric hindrance, potentially reducing rotational freedom of the phenyl ring. Higher dipole moment due to proximity of -CF₃ to the amine group .
1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanamine (CAS 1314714-46-9) 3-CF₃, 5-CF₃ C₁₂H₁₁F₆N Dual -CF₃ groups increase hydrophobicity (logP) and electron-withdrawing effects, enhancing potential for π-π stacking or interactions with hydrophobic protein pockets. Higher molecular weight (275.2 g/mol) compared to mono-substituted analogs .
1-[4-(Trifluoromethyl)phenyl]cyclobutanamine hydrochloride (CAS 1439902-32-5) 4-CF₃ C₁₁H₁₂F₃N·HCl Para-substitution reduces steric effects, improving solubility in polar solvents (due to hydrochloride salt form). Molecular weight: 251.68 g/mol .

Key Observations :

  • Ortho vs. para substitution : Ortho-substituted derivatives (e.g., 2-CF₃) exhibit greater steric hindrance, which may limit binding to planar active sites but enhance selectivity for sterically tolerant targets.

Cycloalkane Ring Modifications

Variations in the cycloalkane ring (cyclobutane vs. cyclopropane) influence conformational flexibility and binding kinetics:

Compound Name Cycloalkane Structure Molecular Formula Key Properties
This compound Cyclobutane C₁₁H₁₂F₃N Four-membered ring provides moderate rigidity, balancing stability and flexibility for target engagement.
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanamine (CAS 1266197-18-5) Cyclopropane C₁₀H₉ClF₃N Three-membered ring increases ring strain, potentially enhancing reactivity. Smaller ring size may restrict binding to larger active sites .
2-(Trifluoromethyl)cyclobutanamine hydrochloride (CAS 1803585-22-9) Cyclobutane with -CF₃ on ring C₅H₈F₃N·HCl Direct -CF₃ substitution on the cyclobutane ring alters electronic distribution, potentially favoring interactions with charged residues in enzymes .

Key Observations :

  • Cyclopropane derivatives : Higher ring strain may lead to increased reactivity but reduced thermal stability.
  • Cyclobutane derivatives : Preferred for applications requiring a balance between rigidity and adaptability.

Functional Group Variations

Modifications to the amine group or additional substituents further diversify properties:

Compound Name Functional Groups Molecular Formula Key Properties
1-[3-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride Benzyl-linked -CF₃ C₁₂H₁₄F₃N·HCl Benzyl group introduces aromatic stacking potential. Hydrochloride salt improves crystallinity and solubility .
N-[4-Chloro-3-(cyclopropylcarbamoyl)phenyl]-2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazole-3-carboxamide Carboxamide and pyrazole groups C₂₀H₁₆ClF₈N₃O₂ Complex substituents (e.g., pentafluoroethyl) enhance agrochemical activity, as seen in pesticide derivatives .

Key Observations :

  • Hydrochloride salts : Improve solubility for in vitro assays but may alter bioavailability in vivo.
  • Hybrid structures : Incorporation of heterocycles (e.g., pyrazole) expands applications in drug discovery and agrochemistry .

Biological Activity

1-[2-(Trifluoromethyl)phenyl]cyclobutanamine is a chemical compound characterized by its unique structure, which includes a cyclobutane ring attached to a phenyl group that bears a trifluoromethyl substituent. Its molecular formula is C11H12F3N, with a molecular weight of 215.21 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug development.

The biological activity of this compound is primarily influenced by the trifluoromethyl group, which enhances the compound's lipophilicity and metabolic stability. These properties can significantly affect its binding affinity to various receptors and enzymes, making it a candidate for therapeutic applications. However, detailed studies are required to elucidate the specific molecular targets and pathways involved in its biological effects .

Potential Therapeutic Applications

Research into related compounds suggests that this compound may have applications in:

  • Neuropharmacology: The compound's structural features may influence neuroactive properties, potentially leading to the development of treatments for neurological disorders.
  • Cancer Therapy: Similar compounds have shown promise in targeting cancer pathways, suggesting that this compound could be explored for anticancer activity .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their characteristics:

Compound NameStructure FeaturesUnique Characteristics
1-(2-Methylphenyl)cyclobutanamineMethyl group instead of trifluoromethylPotentially different lipophilicity
1-(2-Chlorophenyl)cyclobutanamineChlorine substituentVarying electronic properties
1-(2-Nitrophenyl)cyclobutanamineNitro groupKnown for different biological activities

These compounds exhibit distinct pharmacological profiles due to variations in substituents on the phenyl ring or modifications to the cyclobutane structure .

Case Study: Neuropharmacological Potential

A study exploring the neuropharmacological effects of similar trifluoromethyl-substituted compounds demonstrated significant interactions with neurotransmitter systems. The findings indicated that these compounds could modulate receptor activity and influence neurochemical pathways, suggesting a potential framework for studying this compound's effects on the brain .

Research Findings: Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship (SAR) of microtubule-stabilizing compounds revealed that modifications to the cyclobutane structure could enhance or diminish biological activity. This underscores the importance of structural optimization in developing effective therapeutic agents. The SAR studies highlighted that small changes in molecular architecture could lead to significant differences in efficacy and safety profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(Trifluoromethyl)phenyl]cyclobutanamine
Reactant of Route 2
1-[2-(Trifluoromethyl)phenyl]cyclobutanamine

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